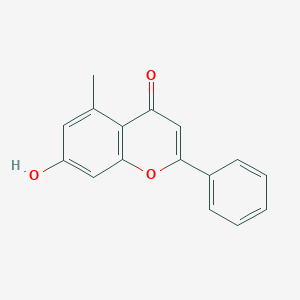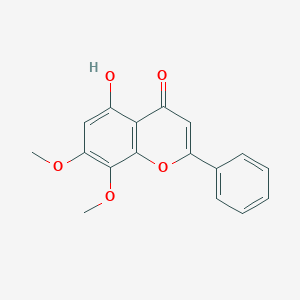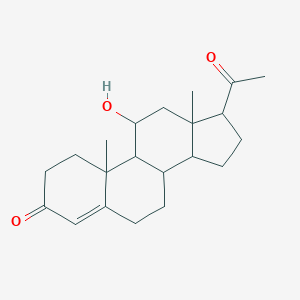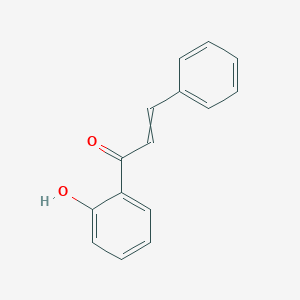
3-(2-Ammonioethyl)-5-hydroxy-1H-indolium maleate
Overview
Description
3-(2-Ammonioethyl)-5-hydroxy-1H-indolium maleate (AEHIM) is a small molecule that has been studied extensively for its potential applications in scientific research. AEHIM is a derivative of indolium, a heterocyclic compound with a pyrrole-like structure. It has been used in a variety of research applications, including biochemical and physiological studies, and in laboratory experiments.
Scientific Research Applications
Neurotransmitter Functions and Mental Health
Serotonin hydrogen maleate: , known for its role as a neurotransmitter, is pivotal in the study of mental health. It’s involved in the regulation of mood, anxiety, and depression. Research utilizing this compound can help in understanding the pathophysiology of various psychiatric disorders and in the development of serotoninergic agents for treatment .
Critical Care Medicine
In critically ill patients, serotonin levels can significantly impact clinical outcomes. Studies involving Serotonin hydrogen maleate can lead to better management of serotonin syndrome, which is characterized by altered mental status and autonomic dysfunction. This research is crucial for improving the care of patients in intensive care units .
Gastrointestinal Motility
Serotonin hydrogen maleate: is used to explore its effects on the gastrointestinal tract. It plays a role in regulating intestinal motility and secretory functions. Understanding these mechanisms is essential for developing treatments for disorders like irritable bowel syndrome and other gastrointestinal conditions .
Energy Metabolism
Research into serotonin’s role in energy metabolism involves Serotonin hydrogen maleate . This compound helps in studying how serotonin influences metabolic rates and energy expenditure, which has implications for obesity and metabolic syndrome research .
Hemostasis and Vascular Function
The compound is also used in studies related to hemostasis and vascular tone. Serotonin contributes to the regulation of blood flow and clot formation. These studies can lead to advancements in treating cardiovascular diseases and understanding the vascular effects of serotonin .
Immunoregulatory Functions
Serotonin hydrogen maleate: is significant in immunology research due to serotonin’s role in immune cell regulation. It affects almost all immune cells in response to inflammation, following the activation of platelets. This research can contribute to the development of new immunotherapies .
Mechanism of Action
Target of Action
Serotonin, also known as 5-hydroxytryptamine (5-HT), primarily targets a family of heterogeneously expressed 5-HT receptors, which include both G protein-coupled receptors (GPCRs) and ion channels . The 5-HT receptors comprise seven distinct classes based on their structural and functional characteristics . These receptors play a key role in the pathophysiology of many diseases including depression, anxiety, schizophrenia, and hypertension .
Mode of Action
Serotonin interacts with its targets, the 5-HT receptors, to initiate a series of biochemical reactions. For instance, all serotonin receptors, except 5-HT3, are GPCRs that activate an intracellular second messenger cascade . The 5-HT3 receptor is a ligand-gated ion channel . Furthermore, 5-HT1A receptors are known as autoreceptors since their stimulation inhibits the release of serotonin in nerve terminals .
Biochemical Pathways
Serotonin is synthesized through two primary pathways: L-tryptophan (L-Trp) → 5-hydroxytryptophan (5-HTP) → serotonin and L-tryptophan (L-Trp) → tryptamine → serotonin . The serotonin transporter (SERT) initiates the reuptake of extracellular serotonin in the synapse to terminate neurotransmission . This process is crucial for maintaining the balance of serotonin in the brain.
Pharmacokinetics
Serotonin secreted by the nuclei in the median raphe of the central nervous system (CNS) is transferred toward the spinal cord and other parts of the brain including the hypothalamus . Serotonin discharged from the enterochromaffin cells of the gastrointestinal tract finds its own way out of the tissues into the blood, where it is taken up by the blood platelets .
Result of Action
The action of serotonin on different physiological systems via the serotonin receptors has a wide range of effects. It regulates a broad range of physiological functions including the control of body temperature, appetite, sleep, mood, and pain . In addition, serotonin has been found to alter the expression of genes related to mitochondrial function and dynamics in neurons .
Action Environment
Environmental factors can influence the action of serotonin. For instance, the phenomenon of Genetic × Environmental (G × E) interaction illustrates that neither genes nor environment are considered as separate and additive causal factors in development . Rather, they are each considered multifactorial, as is their interaction . This interaction between genetic and environmental factors can significantly influence the action, efficacy, and stability of serotonin .
properties
IUPAC Name |
3-(2-aminoethyl)-1H-indol-5-ol;(Z)-but-2-enedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.C4H4O4/c11-4-3-7-6-12-10-2-1-8(13)5-9(7)10;5-3(6)1-2-4(7)8/h1-2,5-6,12-13H,3-4,11H2;1-2H,(H,5,6)(H,7,8)/b;2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTEXAUVYLLADEB-BTJKTKAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=CN2)CCN.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1O)C(=CN2)CCN.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Ammonioethyl)-5-hydroxy-1H-indolium maleate | |
CAS RN |
18525-25-2 | |
| Record name | 1H-Indol-5-ol, 3-(2-aminoethyl)-, (2Z)-2-butenedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18525-25-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-ammonioethyl)-5-hydroxy-1H-indolium maleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.530 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![(17R)-6,11,17-Trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B191488.png)



